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Compound of Interest

Compound Name: Tyrphostin 47

Cat. No.: B1229819

Get Quote

Technical Support Center: Tyrphostin 47 (AG-
213)
Selectivity Profiling & Troubleshooting Guide
Status: Operational Product Code: AG-213 (RG-50864) Chemical Class:

Benzylidenemalononitrile Primary Target: EGFR (ErbB1) Tyrosine Kinase

Critical Alert: Identity & Nomenclature
⚠️ STOP & VERIFY BEFORE PROCEEDING: A common source of experimental failure with

Tyrphostin 47 is identity confusion.

You ARE working with:Tyrphostin 47 (AG-213), a small molecule tyrosine kinase inhibitor

(MW ~220.25 Da).

You are NOT working with:TIP47 (Tail-Interacting Protein of 47 kDa), a protein involved in

lipid droplet metabolism and mannose 6-phosphate receptor transport.
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You are NOT working with:Tyrphostin AG-1478, a later-generation, highly selective EGFR

inhibitor. If your goal is pure EGFR inhibition with minimal noise, AG-1478 (IC50 ~3 nM) is

superior to AG-213 (IC50 ~2.4 µM).

Selectivity Profiling: The "Ghost Signal" Module
Issue: You observe phenotypic effects (e.g., cell death, chloride secretion) that do not correlate

with EGFR phosphorylation status. Diagnosis: You are likely encountering Class II Off-Target

Effects. Unlike modern ATP-competitive inhibitors (e.g., Gefitinib), Tyrphostin 47 is a "dirty"

inhibitor by modern standards.

The Selectivity Landscape
The following diagram maps the confirmed primary and off-target pathways for Tyrphostin 47.

Use this to triangulate your observed phenotype.
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Figure 1: Selectivity Profile of Tyrphostin 47. Note the distinct "Activation" of CFTR versus the

"Inhibition" of EGFR and p38 MAPK.

Quantitative Selectivity Table
Target Interaction Type

Potency (IC50 /
EC50)

Experimental
Implication

EGFR (ErbB1)
Inhibition (Substrate

Competitive)
0.8 – 2.4 µM

Primary mechanism.

Less potent than AG-

1478.

CFTR Activation ~30 - 50 µM

Causes chloride

secretion in epithelial

cells.

p38 MAPK Inhibition (Indirect) ~100 µM

Protects against Shiga

toxin-induced cell

death.

Topoisomerase I Inhibition > 50 µM
Can confound DNA

synthesis assays.

Mitochondria Uncoupling High Conc. (>50 µM)

Class Effect:

Benzylidenemalononit

riles can act as

protonophores,

depleting ATP

independent of kinase

activity.

Troubleshooting Experimental Inconsistencies
Scenario A: "My cells are dying, but EGFR isn't
phosphorylated."

Cause: Mitochondrial Uncoupling or Topoisomerase Inhibition.

The Fix:
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Check ATP Levels: Uncoupling depletes ATP rapidly (minutes) compared to kinase

inhibition (hours/days). If ATP drops within <1 hour, it is an off-target mitochondrial effect.

Dose Reduction: Tyrphostin 47 loses specificity above 10 µM. If you are using 50-100

µM, you are observing general toxicity, not specific EGFR inhibition.

Scenario B: "The compound precipitated in the media."
Cause: Hydrophobicity. Tyrphostin 47 is practically insoluble in water.

The Fix:

Solvent: Dissolve stock in 100% DMSO (up to 50 mg/mL).

Dilution: Do not add DMSO stock directly to a large volume of media. Perform a stepwise

dilution or add dropwise while vortexing.

Limit: Keep final DMSO concentration < 0.1% to avoid solvent toxicity masking the drug

effect.

Scenario C: "I see no inhibition of EGFR."
Cause: Oxidation or Photolysis. Benzylidenemalononitriles are light-sensitive and prone to

hydrolysis.

The Fix:

Storage: Stock solutions must be stored at -20°C or -80°C, protected from light.

Freshness: Discard aqueous dilutions immediately after use. Do not store diluted media.

Mechanism Check: Remember AG-213 is substrate-competitive. High concentrations of

ATP in the assay will not wash it out (unlike ATP-competitors), but high substrate

concentrations might.

Protocol: The "Triangulation" Validation Method
To prove your effect is EGFR-dependent and not an off-target artifact, you must perform this 3-

step validation.
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Step 1: The Dose-Response Window

Run a 10-point dose-response curve from 0.1 µM to 100 µM.

Valid Window: EGFR inhibition should occur between 0.5 µM and 10 µM.

Invalid Window: Effects appearing only >20 µM are likely off-target (mitochondrial/Topo I).

Step 2: The Negative Control (Crucial)

Use Tyrphostin A1 (AG-9) or Tyrphostin 25 as a negative control.

Why: These analogs are structurally similar to AG-213 but lack the hydroxyl groups required

for potent EGFR inhibition.

Result: If AG-9 mimics the effect of AG-213, your result is non-specific (likely chemical

toxicity or membrane intercalation).

Step 3: The Rescue Experiment

Transfect cells with a constitutively active downstream effector (e.g., active RAS or RAF) that

is independent of EGFR.

Logic: If AG-213 still kills these cells, the drug is acting downstream of EGFR or on a parallel

pathway (Off-Target).

Troubleshooting Workflow Diagram
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Figure 2: Experimental decision tree for validating Tyrphostin 47 data.

Frequently Asked Questions (FAQ)
Q: Can I use Tyrphostin 47 to inhibit HER2 (ErbB2)? A: It is not the best choice. While there is

some cross-reactivity due to the homology between EGFR and HER2 kinase domains,

Tyrphostin AG-825 is significantly more selective for HER2. Use the right tool for the target.
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Q: Is Tyrphostin 47 ATP-competitive? A: Historically, Tyrphostin 47 was designed to be

substrate-competitive (binding to the peptide substrate site), although some kinetic data

suggests mixed inhibition. This contrasts with Quinazolines (e.g., AG-1478, Gefitinib) which are

strict ATP-competitors. This makes AG-213 a useful tool if you suspect an ATP-binding site

mutation, though its low potency is a drawback.

Q: Why does the media turn yellow? A: Tyrphostin 47 is a benzylidenemalononitrile. Upon

oxidation or hydrolysis (often accelerated by light or high pH), it can degrade, often deepening

the yellow/orange color. If your media turns bright orange immediately upon addition, check

your pH; if it happens over days, it is likely degradation.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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